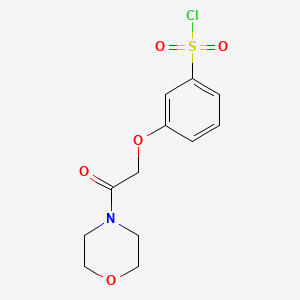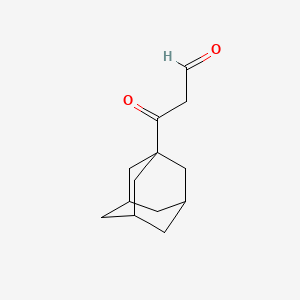
3-(Adamantan-1-YL)-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Adamantan-1-YL)-3-oxopropanal is an organic compound featuring an adamantane moiety attached to a propanal group. Adamantane, a diamondoid hydrocarbon, is known for its stability and unique three-dimensional structure, making it a valuable scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-YL)-3-oxopropanal typically involves the reaction of adamantan-1-amine with a suitable aldehyde under controlled conditions. One common method includes the condensation of adamantan-1-amine with propanal in the presence of an acid catalyst, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Adamantan-1-YL)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 3-(Adamantan-1-YL)-3-oxopropanoic acid.
Reduction: 3-(Adamantan-1-YL)-3-hydroxypropanal.
Substitution: Various halogenated derivatives of the adamantane moiety.
Scientific Research Applications
3-(Adamantan-1-YL)-3-oxopropanal has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its antiviral and antibacterial properties, leveraging the stability and rigidity of the adamantane core.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(Adamantan-1-YL)-3-oxopropanal involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)ethanone: Shares the adamantane core but differs in the functional group attached.
3-(Adamantan-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(Adamantan-1-yl)methanol: Contains an alcohol group instead of an aldehyde.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(1-adamantyl)-3-oxopropanal |
InChI |
InChI=1S/C13H18O2/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2 |
InChI Key |
DNTBEPSXLFPHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


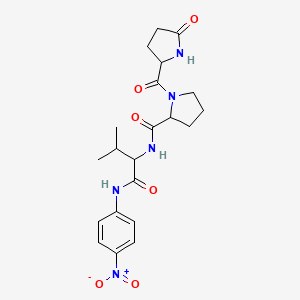
![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)

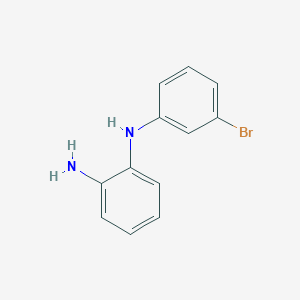


![3-Phenylbicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B12110006.png)

![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B12110013.png)

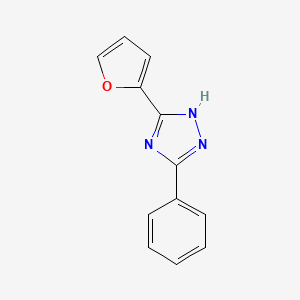
![acetic acid;2-[[1-[2-[[2-[[6-amino-2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12110024.png)
